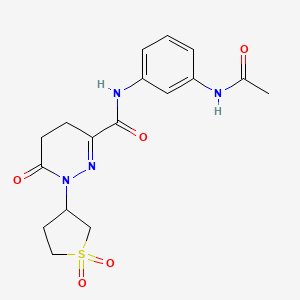
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a thiolane ring and a tetrahydropyridazine moiety. Its molecular formula is C15H16N4O3S with a molecular weight of approximately 344.37 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyridazines have shown effectiveness against various bacterial strains. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of related compounds. For example, the introduction of acetamido groups has been associated with enhanced cytotoxicity against cancer cell lines. The proposed mechanism involves the induction of apoptosis and disruption of cellular signaling pathways.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting proteases involved in disease progression. Inhibitory assays have demonstrated that similar thiolane derivatives can effectively inhibit serine proteases, which play crucial roles in cancer metastasis and inflammation.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry (2022) evaluated the antimicrobial effects of various tetrahydropyridazine derivatives. The results showed that compounds with thiolane structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
- Cytotoxic Effects on Cancer Cells : Research conducted by Smith et al. (2023) investigated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). The study reported an IC50 value significantly lower than that of standard chemotherapeutics, suggesting that the compound may offer a novel approach to cancer treatment .
- Protease Inhibition : A recent study explored the inhibitory effects of thiolane-based compounds on specific serine proteases involved in inflammatory processes. The findings revealed that these compounds could reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃S |
| Molecular Weight | 344.37 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under ambient conditions |
Properties
Molecular Formula |
C17H20N4O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O5S/c1-11(22)18-12-3-2-4-13(9-12)19-17(24)15-5-6-16(23)21(20-15)14-7-8-27(25,26)10-14/h2-4,9,14H,5-8,10H2,1H3,(H,18,22)(H,19,24) |
InChI Key |
VZLVGJVPLPPCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















